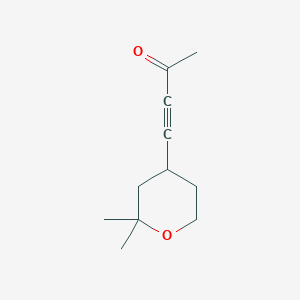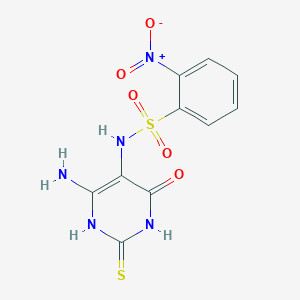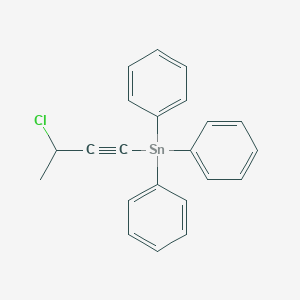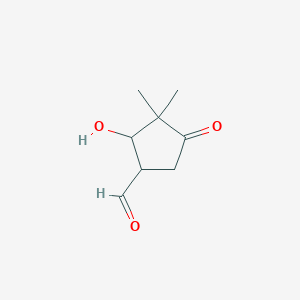phosphanium iodide CAS No. 90812-91-2](/img/structure/B14370761.png)
[4-(Furan-3-yl)butyl](triphenyl)phosphanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-3-yl)butylphosphanium iodide is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a furan ring attached to a butyl chain, which is further connected to a triphenylphosphonium group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-3-yl)butylphosphanium iodide typically involves the reaction of triphenylphosphine with a suitable furan derivative. One common method is the alkylation of triphenylphosphine with 4-(furan-3-yl)butyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
This could include the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Furan-3-yl)butylphosphanium iodide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form corresponding reduced phosphonium salts.
Substitution: The iodide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-3-carboxylic acid derivatives, while substitution reactions can produce a variety of phosphonium salts with different anions .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Furan-3-yl)butylphosphanium iodide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for the synthesis of complex molecules .
Biology
In biological research, this compound has been explored for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for studying biochemical pathways and developing new therapeutic agents .
Medicine
While specific medical applications are still under investigation, the compound’s potential to modulate biological processes suggests it could be useful in drug discovery and development .
Industry
In the industrial sector, 4-(Furan-3-yl)butylphosphanium iodide may find applications in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of 4-(Furan-3-yl)butylphosphanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonium group can facilitate binding to negatively charged sites on proteins, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Furan-3-yl)butylphosphanium bromide: Similar structure but with a bromide ion instead of iodide.
4-(Furan-3-yl)butylphosphanium chloride: Similar structure but with a chloride ion instead of iodide.
Uniqueness
The uniqueness of 4-(Furan-3-yl)butylphosphanium iodide lies in its specific combination of the furan ring and the triphenylphosphonium group. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. For example, the iodide ion can influence the compound’s solubility and reactivity, making it suitable for specific applications .
Propiedades
Número CAS |
90812-91-2 |
|---|---|
Fórmula molecular |
C26H26IOP |
Peso molecular |
512.4 g/mol |
Nombre IUPAC |
4-(furan-3-yl)butyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C26H26OP.HI/c1-4-13-24(14-5-1)28(25-15-6-2-7-16-25,26-17-8-3-9-18-26)21-11-10-12-23-19-20-27-22-23;/h1-9,13-20,22H,10-12,21H2;1H/q+1;/p-1 |
Clave InChI |
QIKRSRUDRREQFQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCCCC2=COC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B14370681.png)
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)

![N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14370700.png)
![5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B14370707.png)




![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
![Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-](/img/structure/B14370752.png)


![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]-](/img/structure/B14370772.png)
